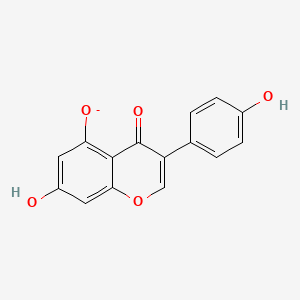

Genistein(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Genistein(1-) is an organic anion that is the conjugate base of genistein, obtained by selective deprotonation of the 7-hydroxy group. It is a conjugate base of a genistein.

科学研究应用

Anticancer Applications

Genistein has garnered considerable attention for its potential as an anticancer agent. Research indicates that it exerts its effects through multiple mechanisms:

- Cell Cycle Regulation : Genistein induces cell cycle arrest in various cancer types by modulating key proteins involved in cell proliferation. For instance, it has been shown to upregulate p21WAF1 and downregulate cyclin B1, leading to inhibited growth in cancer cells .

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating pro-apoptotic factors such as Bax while inhibiting anti-apoptotic proteins like Bcl-2 .

- Inhibition of Angiogenesis : Genistein reduces angiogenesis, the formation of new blood vessels that supply tumors, by decreasing vascular endothelial growth factor (VEGF) levels .

Case Studies

A comprehensive review highlighted several studies demonstrating Genistein's efficacy against different cancers:

Anti-Inflammatory Properties

Genistein exhibits strong anti-inflammatory effects by modulating various signaling pathways:

- Inhibition of NF-κB : It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses .

- Reduction of Cytokine Production : Studies have demonstrated that Genistein can decrease levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Case Studies

Research on Genistein's anti-inflammatory effects includes:

Neuroprotective Effects

Emerging evidence suggests that Genistein may have neuroprotective properties, particularly in models of neurodegenerative diseases:

- Autophagy Modulation : Genistein has been shown to enhance autophagy, which may help clear misfolded proteins associated with neurodegenerative disorders .

- Oxidative Stress Reduction : Its antioxidant properties contribute to the protection of neuronal cells from oxidative damage .

Case Studies

Key findings regarding Genistein's neuroprotective effects include:

化学反应分析

Enzymatic Glycosylation

Genistein(1-) undergoes regioselective glycosylation catalyzed by glycosyltransferases (GTs) and tailoring enzymes:

-

AtUGT89C1 produces 7-O-(β-D-glucopyranosyl)genistein and 7-O-(α-L-rhamnopyranosyl)genistein .

-

SpnK (a methyltransferase) modifies α-L-rhamnose to yield 7-O-(3-O-methyl-α-L-rhamnopyranosyl)genistein .

-

SpnH generates 4′-O-methyl derivatives like 7-O-(4-O-methyl-α-L-rhamnopyranosyl)genistein .

-

YjiC catalyzes dual glycosylation to form 4′,7-di-O-(β-D-glucopyranosyl)genistein .

| Enzyme | Product | Glycosylation Position |

|---|---|---|

| AtUGT89C1 | 7-O-β-D-glucopyranosylgenistein | C7-OH |

| SpnK + AtUGT89C1 | 7-O-(3-O-methyl-α-L-rhamnosyl)genistein | C3′ of rhamnose |

| YjiC | 4′,7-di-O-β-D-glucopyranosylgenistein | C4′ and C7-OH |

Photochemical Degradation

Genistein(1-) undergoes direct and indirect photolysis in aquatic environments, with pH-dependent kinetics :

Key Rate Constants

| Reactive Species | Rate Constant (M⁻¹s⁻¹) | pH |

|---|---|---|

| Singlet oxygen (¹O₂) | 3.57 × 10⁷ | 8.5 |

| Hydroxyl radical (·OH) | 8.73 × 10⁹ | 5.0 |

Quantum Yields (ϕ)

| pH | ϕ (Direct Photolysis) |

|---|---|

| 5.0 | 1.3 × 10⁻⁴ |

| 8.7 | 9.4 × 10⁻⁶ |

| 12.0 | 2.9 × 10⁻⁴ |

Indirect photolysis in natural waters involves sensitized reactions with dissolved organic matter. Deoxygenation reduces degradation rates by 14%, while sorbic acid (a triplet quencher) inhibits reactivity by 96% .

Redox Behavior and Quinone Formation

Genistein(1-) oxidizes to catechol genistein quinone (CGenQ), which rapidly hydrates to CGenQ·(H₂O)₂ under physiological conditions :

Unlike estrogen quinones, CGenQ·(H₂O)₂ does not redox-cycle or form DNA adducts. Reduction reforms catechol genistein (CGen), preventing sustained oxidative stress .

属性

分子式 |

C15H9O5- |

|---|---|

分子量 |

269.23 g/mol |

IUPAC 名称 |

7-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/p-1 |

InChI 键 |

TZBJGXHYKVUXJN-UHFFFAOYSA-M |

规范 SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)[O-])O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。